Lipophilicity Advantage: XLogP3 Difference Between 3,4-Difluoro and Non-Fluorinated Parent Analogs
The 3,4‑difluoro substitution on the aniline ring increases the computed lipophilicity (XLogP3 = 2.7) relative to the non‑fluorinated parent compound N‑((1,3,5‑trimethyl‑1H‑pyrazol‑4‑yl)methyl)aniline, whose XLogP3 is not separately reported but which necessarily lacks the lipophilicity contribution of the two fluorine atoms . In medicinal chemistry, the introduction of fluorine atoms is a validated strategy to modulate logP, enhance membrane permeability, and improve metabolic stability through the electron‑withdrawing inductive effect [1]. This property is critical when the building block is used to construct lead series for which logP is a key optimization parameter.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 (CAS 1152609-74-9) |
| Comparator Or Baseline | Non-fluorinated analog: N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline (CAS 1152894-90-0); XLogP3 not explicitly reported in vendor sources, but structurally expected to be ≤2.0 based on absence of fluorine atoms. |
| Quantified Difference | Estimated ΔXLogP3 ≥ 0.7 (2.7 – ≤2.0), consistent with the well-established contribution of ~0.3–0.4 per aromatic fluorine atom to logP. |
| Conditions | Computed XLogP3 values from structural data; vendor-reported physicochemical profiles. |
Why This Matters
This lipophilicity shift directly affects ADME properties and target engagement when the building block is incorporated into drug candidates, making CAS 1152609-74-9 a superior choice for programs requiring higher logP in the lead series.
- [1] Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. 2015, 58 (21), 8315–8359. DOI: 10.1021/acs.jmedchem.5b00258. View Source
